N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

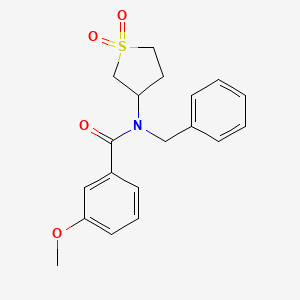

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a chemical compound with the following structural formula:

C22H21NO4S

This compound belongs to the class of oxazole derivatives and contains a benzyl group, a methoxy group, and a thiophene ring. Its systematic name is N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide .

Preparation Methods

Synthetic Routes:: The synthetic routes for N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide involve the condensation of appropriate precursors. While specific details may vary, a common approach includes the reaction of a benzylamine derivative with a suitable acid chloride or anhydride in the presence of a base. The methoxybenzamide moiety is introduced through subsequent reactions.

Industrial Production:: Industrial-scale production methods for this compound are proprietary and may not be widely disclosed. research laboratories often synthesize it using established synthetic routes.

Chemical Reactions Analysis

Reactions:: N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: It may be oxidized under appropriate conditions.

Reduction: Reduction reactions can modify the functional groups.

Substitution: Substituents on the benzyl or methoxy groups can be replaced.

Base: Used in the initial condensation step.

Acid Chlorides or Anhydrides: Reacted with the amine precursor.

Reducing Agents: Employed for reduction reactions.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction can lead to corresponding amines.

Scientific Research Applications

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide finds applications in:

Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

Biological Studies: It may interact with cellular targets, affecting biological processes.

Industry: Its derivatives could serve as intermediates in organic synthesis.

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is unique in its structure, similar compounds include other oxazole derivatives and benzyl-substituted molecules.

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H25NO4S and a molecular weight of 387.5 g/mol. Its structure includes a benzamide moiety, a tetrahydrothiophene ring with a dioxidation state, and a methoxy group, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO4S |

| Molecular Weight | 387.5 g/mol |

| IUPAC Name | This compound |

| Density | 1.26 g/cm³ (predicted) |

| Boiling Point | 626 °C (predicted) |

The biological activity of this compound is primarily associated with its interaction with various molecular targets within biological systems. Studies suggest that it may exhibit enzyme inhibition or receptor modulation, influencing cellular signaling pathways and metabolic processes. The exact mechanisms remain to be fully elucidated through further research.

Anticonvulsant Activity

Research indicates that related compounds in the benzamide class exhibit anticonvulsant properties. For instance, studies on similar structures have shown significant activity in models of induced seizures in mice, suggesting that this compound may also possess similar effects .

Enzyme Inhibition

The compound's potential for enzyme inhibition has been highlighted in studies examining its effect on ADP-ribosyltransferase (ADPRT). Inhibitors of ADPRT are known to interfere with cell division by affecting the FtsZ protein involved in bacterial cell division. This suggests that this compound may impact bacterial growth by disrupting normal cell division processes .

Case Studies

Case Study 1: Inhibition of Bacterial Growth

A study investigating the effects of benzamide derivatives on Bacillus subtilis demonstrated that certain compounds inhibited cell division, leading to filamentation and cell lysis. The primary target identified was the FtsZ protein, which is crucial for bacterial cell division. This provides a model for understanding how this compound might function similarly .

Case Study 2: Anticonvulsant Testing

In a comparative study involving various benzamide derivatives, the anticonvulsant efficacy was assessed using the maximal electroshock (MES) test in mice. The results indicated that compounds with structural similarities to this compound exhibited promising anticonvulsant activity, suggesting potential therapeutic applications in seizure disorders .

Future Research Directions

Further investigations are necessary to clarify the pharmacokinetic and pharmacodynamic profiles of this compound. Key areas for future research include:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with enzymes and receptors.

- Therapeutic Applications : Exploration of its potential uses in treating neurological disorders or bacterial infections.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Properties

Molecular Formula |

C19H21NO4S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide |

InChI |

InChI=1S/C19H21NO4S/c1-24-18-9-5-8-16(12-18)19(21)20(13-15-6-3-2-4-7-15)17-10-11-25(22,23)14-17/h2-9,12,17H,10-11,13-14H2,1H3 |

InChI Key |

TUXOYGXTMNZSIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.